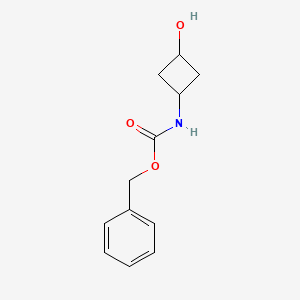

cis-Benzyl 3-hydroxycyclobutylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(3-hydroxycyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-11-6-10(7-11)13-12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFMGQOQYWGLIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10599995, DTXSID301173982 | |

| Record name | Benzyl (3-hydroxycyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-(cis-3-hydroxycyclobutyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301173982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130396-60-0, 1403766-86-8 | |

| Record name | Benzyl (3-hydroxycyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-(cis-3-hydroxycyclobutyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301173982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to cis-Benzyl 3-hydroxycyclobutylcarbamate: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Benzyl 3-hydroxycyclobutylcarbamate is a valuable carbamate-protected cyclobutane (B1203170) derivative that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds. The inherent conformational rigidity of the cyclobutane ring makes it an attractive scaffold in medicinal chemistry for the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on detailed experimental protocols and the strategic importance of the cyclobutane motif in drug discovery.

Introduction

The cyclobutane moiety is an increasingly important structural motif in the design of modern pharmaceuticals. Its rigid, puckered conformation can confer advantageous properties to drug candidates, including enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. This compound, with its protected amine and hydroxyl functionalities, represents a versatile intermediate for the introduction of this desirable scaffold into more complex molecules. The benzyl (B1604629) carbamate (B1207046) protecting group offers stability under various reaction conditions and can be readily removed, while the hydroxyl group provides a handle for further synthetic modifications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value |

| CAS Number | 1403766-86-8 |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| Appearance | Solid |

| Purity | ≥95% - 98% (typical) |

Synthesis of this compound: A Plausible Multi-step Approach

While a specific, detailed, and publicly available experimental protocol for the direct synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and related patent literature. The following proposed pathway starts from the commercially available precursor, 3-(benzyloxy)-1-cyclobutanone.

Logical Synthesis Workflow

The overall synthetic strategy involves the conversion of the ketone functionality in 3-(benzyloxy)-1-cyclobutanone to a protected amine, ensuring the desired cis-stereochemistry.

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(Benzyloxy)-1-cyclobutanone (Key Precursor)

A method for synthesizing this precursor is outlined in patent CN103242152A, which involves a multi-step process starting from benzyl chloride and ethylene (B1197577) glycol. A key final step in this patented process is the dechlorination of a dichlorocyclobutanone intermediate.

-

Reaction: Reductive dechlorination of 2,2-dichloro-3-(benzyloxy)cyclobutanone.

-

Reagents: 2,2-dichloro-3-(benzyloxy)cyclobutanone, Zinc powder, Acetic acid, Water.

-

Procedure (based on patent literature):

-

Dissolve 2,2-dichloro-3-(benzyloxy)cyclobutanone (1.0 eq) in a mixture of acetic acid and water.

-

Slowly add zinc powder (approx. 3.0 eq) to the solution while stirring at room temperature.

-

Monitor the reaction by TLC or GC-MS until completion (typically 1-3 hours).

-

Upon completion, filter the reaction mixture to remove excess zinc and inorganic salts.

-

Extract the filtrate with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain 3-(benzyloxy)-1-cyclobutanone.

-

-

Reported Yield: Approximately 84-87% for this step.

Step 2: Reductive Amination to form cis-3-(Benzyloxy)cyclobutanamine

This step introduces the amine functionality. The stereochemical outcome will likely result in a mixture of cis and trans isomers that will require separation.

-

Reaction: Conversion of a ketone to an amine.

-

Reagents: 3-(benzyloxy)-1-cyclobutanone, Ammonia (B1221849) (or an ammonia source like ammonium (B1175870) acetate), a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation), and a suitable solvent (e.g., methanol (B129727) or ethanol).

-

General Procedure:

-

Dissolve 3-(benzyloxy)-1-cyclobutanone (1.0 eq) and an excess of the ammonia source in the chosen solvent.

-

If using a chemical reducing agent, add it portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

If using catalytic hydrogenation, add a suitable catalyst (e.g., Raney Nickel or Palladium on carbon) and subject the mixture to a hydrogen atmosphere.

-

Monitor the reaction for the disappearance of the starting material.

-

Work up the reaction accordingly, which typically involves quenching any remaining reducing agent, removing the catalyst by filtration, and extracting the product into an organic solvent.

-

The resulting crude product will be a mixture of cis- and trans-3-(benzyloxy)cyclobutanamine.

-

Step 3: Isomer Separation

The separation of the cis and trans isomers is a critical step and can often be achieved by column chromatography or by fractional crystallization of suitable salt derivatives.

Step 4: Formation of the Benzyl Carbamate

The isolated cis-amine is then protected with a benzyl carbamate group.

-

Reaction: N-protection of an amine.

-

Reagents: cis-3-(benzyloxy)cyclobutanamine, Benzyl chloroformate (Cbz-Cl), a base (e.g., triethylamine (B128534) or sodium bicarbonate), and a solvent (e.g., dichloromethane (B109758) or a biphasic system with water).

-

Procedure:

-

Dissolve cis-3-(benzyloxy)cyclobutanamine (1.0 eq) and the base (1.1-1.5 eq) in the solvent.

-

Cool the solution to 0 °C.

-

Slowly add benzyl chloroformate (1.0-1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer and concentrate to yield cis-benzyl 3-(benzyloxy)cyclobutylcarbamate.

-

Step 5: Deprotection of the Benzyl Ether

The final step is the removal of the benzyl ether to unmask the hydroxyl group.

-

Reaction: Hydrogenolysis.

-

Reagents: cis-Benzyl 3-(benzyloxy)cyclobutylcarbamate, Palladium on carbon (Pd/C) catalyst, Hydrogen gas, and a solvent (e.g., ethanol (B145695) or methanol).

-

Procedure:

-

Dissolve the protected carbamate in the solvent.

-

Add a catalytic amount of 10% Pd/C.

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator).

-

Monitor the reaction until the starting material is consumed.

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate to obtain the final product, this compound.

-

Role in Drug Discovery and Potential Applications

While specific biological activity data for this compound itself is not widely published, its utility lies in its role as a precursor to more complex and biologically active molecules. The cyclobutane scaffold is present in several approved drugs and clinical candidates.

Logical Relationship in Drug Development

Caption: The role of the intermediate in the drug development pipeline.

The rigid nature of the cyclobutane ring can help to lock in a specific conformation of a drug molecule, leading to a more precise interaction with its biological target. This can result in:

-

Increased Potency: A more favorable binding conformation can lead to stronger interactions with the target protein.

-

Enhanced Selectivity: By presenting functional groups in a well-defined spatial arrangement, off-target interactions can be minimized.

-

Improved Pharmacokinetic Properties: The metabolic stability of the cyclobutane ring can lead to improved drug half-life and bioavailability.

Conclusion

This compound is a synthetically valuable intermediate that provides access to the increasingly important cyclobutane scaffold in drug discovery. While detailed public information on its direct biological effects is limited, its utility as a building block is evident from its commercial availability and the established importance of cyclobutane derivatives in medicinal chemistry. The plausible synthetic route outlined in this guide, based on established chemical principles and patent literature, provides a framework for its preparation in a laboratory setting. Further research into the applications of this and related cyclobutane intermediates will undoubtedly continue to enrich the toolbox of medicinal chemists in their pursuit of novel and effective therapeutics.

cis-Benzyl 3-hydroxycyclobutylcarbamate CAS number 1403766-86-8

CAS Number: 1403766-86-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Benzyl 3-hydroxycyclobutylcarbamate is a carbamate (B1207046) derivative containing a cyclobutane (B1203170) ring. Carbamates are a class of organic compounds that are structurally related to esters and amides. The presence of both a hydroxyl group and a carbamate functional group on a strained cyclobutane ring makes this molecule an interesting building block for organic synthesis, particularly in the development of novel pharmaceutical agents. This document provides a summary of the available technical information for this compound.

Chemical and Physical Properties

While extensive peer-reviewed data for this specific compound is limited, information from various chemical suppliers provides the following properties.

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| Appearance | Solid |

| Purity | ≥95% to 98% min (Varies by supplier) |

| Storage Conditions | Sealed in a dry environment at 2-8°C |

| SMILES | O=C(OCC1=CC=CC=C1)N[C@H]2C--INVALID-LINK--C2 |

| InChI Key | BCFMGQOQYWGLIL-PHIMTYICNA-N |

Synthesis

A plausible synthetic route starting from cis-3-aminocyclobutanol is depicted below.

Synthesis of cis-Benzyl 3-hydroxycyclobutylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathways for cis-benzyl 3-hydroxycyclobutylcarbamate, a valuable building block in pharmaceutical and medicinal chemistry. This document provides a plausible multi-step synthetic route, compiling detailed experimental protocols for key transformations, and presents quantitative data in structured tables for clarity and comparison.

Introduction

This compound is a key intermediate characterized by a carbamate-protected amino group and a hydroxyl group in a cis relationship on a cyclobutane (B1203170) ring. This specific stereochemistry makes it a crucial component in the synthesis of various biologically active molecules and active pharmaceutical ingredients (APIs). The synthesis of this compound requires careful control of stereochemistry, particularly in the reduction of the cyclobutanone (B123998) precursor. This guide outlines a feasible and efficient pathway from commercially available starting materials.

Proposed Synthesis Pathway

A logical and efficient synthetic route to this compound commences with 3-hydroxycyclobutanone (B178150). The pathway involves the introduction of an azide (B81097) group, which serves as a precursor to the amine, followed by stereoselective reduction of the ketone to establish the desired cis stereochemistry. The synthesis culminates in the reduction of the azide and subsequent protection of the resulting amine with a benzyloxycarbonyl (Cbz) group.

The overall transformation can be visualized as follows:

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Oxocyclobutyl methanesulfonate (B1217627)

This initial step activates the hydroxyl group of 3-hydroxycyclobutanone for subsequent nucleophilic substitution.

Reaction Scheme:

Experimental Protocol:

To a stirred solution of 3-hydroxycyclobutanone (1.0 eq) in dichloromethane (B109758) (DCM) at 0 °C is added triethylamine (B128534) (1.5 eq). Methanesulfonyl chloride (1.2 eq) is then added dropwise, and the reaction mixture is stirred at 0 °C for 2 hours. Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3-oxocyclobutyl methanesulfonate.

| Reactant | M.W. | Equivalents | Amount |

| 3-Hydroxycyclobutanone | 86.09 | 1.0 | - |

| Methanesulfonyl chloride (MsCl) | 114.55 | 1.2 | - |

| Triethylamine (Et3N) | 101.19 | 1.5 | - |

| Dichloromethane (DCM) | - | - | - |

Step 2: Synthesis of 3-Azidocyclobutanone

The mesylate is displaced with an azide to introduce the nitrogen functionality.

Reaction Scheme:

Experimental Protocol:

A solution of 3-oxocyclobutyl methanesulfonate (1.0 eq) in dimethylformamide (DMF) is treated with sodium azide (1.5 eq). The mixture is heated to 60 °C and stirred for 4 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 3-azidocyclobutanone.

| Reactant | M.W. | Equivalents | Amount |

| 3-Oxocyclobutyl methanesulfonate | 164.17 | 1.0 | - |

| Sodium azide (NaN3) | 65.01 | 1.5 | - |

| Dimethylformamide (DMF) | - | - | - |

Step 3: Stereoselective Synthesis of cis-3-Azidocyclobutanol

The key stereochemistry-defining step involves the reduction of the cyclobutanone to the cis-alcohol.

Reaction Scheme:

Experimental Protocol:

To a solution of 3-azidocyclobutanone (1.0 eq) in methanol (B129727) at 0 °C is added sodium borohydride (B1222165) (1.0 eq) portion-wise. The reaction is stirred at 0 °C for 1 hour. The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford cis-3-azidocyclobutanol. The high cis-selectivity is driven by the hydride attacking the carbonyl from the face opposite to the substituent.

| Reactant | M.W. | Equivalents | Amount |

| 3-Azidocyclobutanone | 111.10 | 1.0 | - |

| Sodium borohydride (NaBH4) | 37.83 | 1.0 | - |

| Methanol | - | - | - |

Step 4: Synthesis of cis-3-Aminocyclobutanol

The azide is reduced to the primary amine via catalytic hydrogenation.

Reaction Scheme:

Experimental Protocol:

A solution of cis-3-azidocyclobutanol (1.0 eq) in methanol is treated with 10% palladium on carbon (0.1 eq by weight). The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. The catalyst is then removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield cis-3-aminocyclobutanol.

| Reactant | M.W. | Equivalents | Amount |

| cis-3-Azidocyclobutanol | 113.12 | 1.0 | - |

| 10% Palladium on Carbon | - | 0.1 (w/w) | - |

| Methanol | - | - | - |

| Hydrogen (H2) | - | - | 1 atm |

Step 5: Synthesis of this compound

The final step is the protection of the amine with a benzyloxycarbonyl (Cbz) group.

Reaction Scheme:

Experimental Protocol:

To a solution of cis-3-aminocyclobutanol (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water (2:1) at 0 °C is added sodium bicarbonate (2.0 eq). Benzyl chloroformate (Cbz-Cl, 1.2 eq) is then added dropwise, and the reaction is stirred at room temperature for 12 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.[1]

| Reactant | M.W. | Equivalents | Amount |

| cis-3-Aminocyclobutanol | 87.12 | 1.0 | - |

| Benzyl chloroformate (Cbz-Cl) | 170.59 | 1.2 | - |

| Sodium bicarbonate (NaHCO3) | 84.01 | 2.0 | - |

| Tetrahydrofuran (THF) / Water | - | - | 2:1 |

Quantitative Data Summary

The following table summarizes the expected yields for each step, based on literature precedents for similar transformations. Actual yields may vary depending on experimental conditions and scale.

| Step | Product | Expected Yield (%) |

| 1 | 3-Oxocyclobutyl methanesulfonate | >90 |

| 2 | 3-Azidocyclobutanone | 80-90 |

| 3 | cis-3-Azidocyclobutanol | >90 (cis isomer) |

| 4 | cis-3-Aminocyclobutanol | >95 |

| 5 | This compound | 80-90 |

Logical Workflow Diagram

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations and intermediates.

Caption: Logical workflow of the synthesis of this compound.

Conclusion

This technical guide provides a comprehensive overview of a viable synthetic pathway to this compound. By following the detailed experimental protocols and considering the expected quantitative outcomes, researchers and drug development professionals can efficiently synthesize this important building block for their research and development endeavors. The key to this synthesis lies in the stereoselective reduction of the cyclobutanone intermediate to achieve the desired cis configuration of the final product.

References

The Role of cis-Benzyl 3-hydroxycyclobutylcarbamate in the Synthesis of Janus Kinase (JAK) Inhibitors: A Mechanistic and Methodological Overview

For Immediate Release

This technical guide provides a comprehensive analysis of the mechanistic role and synthetic utility of cis-Benzyl 3-hydroxycyclobutylcarbamate as a key intermediate in the development of Janus Kinase (JAK) inhibitors. While this compound itself is not an active pharmaceutical ingredient, its unique structural features are pivotal in the synthesis of potent modulators of the JAK-STAT signaling pathway, which are instrumental in treating a range of inflammatory and myeloproliferative disorders. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Cyclobutane (B1203170) Moiety in JAK Inhibitors

Recent advancements in medicinal chemistry have highlighted the importance of incorporating rigid, three-dimensional scaffolds into drug candidates to enhance binding affinity and selectivity. The cyclobutane ring, a core feature of molecules derived from this compound, serves as a crucial pharmacophore in a class of potent and selective JAK inhibitors. These inhibitors target the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are central to the signal transduction of numerous cytokines and growth factors involved in immunity and hematopoiesis.

While public domain literature does not ascribe a direct biological mechanism of action to this compound itself, its utility as a synthetic intermediate is well-documented in patent literature, particularly in the synthesis of cyclobutane-containing JAK inhibitors developed by companies such as Incyte Corporation. These resulting active compounds have shown significant therapeutic promise in the treatment of autoimmune diseases, myeloproliferative neoplasms, and various cancers.

Hypothetical Synthetic Pathway to a Cyclobutane-Containing JAK Inhibitor

The following schematic outlines a plausible synthetic route from this compound to a representative cyclobutane-containing JAK inhibitor. This pathway is a composite representation based on established organic chemistry principles and information gleaned from relevant patent literature.

Caption: Hypothetical synthesis of a JAK inhibitor.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

The therapeutic efficacy of JAK inhibitors derived from this compound stems from their ability to modulate the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. This pathway is a critical communication route from the cell surface to the nucleus, essential for normal immune function but also implicated in the pathophysiology of numerous inflammatory and malignant diseases.

The core mechanism involves the binding of the inhibitor to the ATP-binding pocket of the JAK enzyme. This competitive inhibition prevents the phosphorylation and activation of the JAKs, which in turn blocks the subsequent phosphorylation and dimerization of STAT proteins. As a result, the translocation of STAT dimers to the nucleus and the transcription of target genes involved in inflammation and cell proliferation are suppressed.[1]

Caption: The JAK-STAT signaling pathway and its inhibition.

Quantitative Data on Representative JAK Inhibitors

The following table summarizes key quantitative data for two prominent JAK inhibitors, Ruxolitinib and Baricitinib, which feature structural motifs that can be derived from cyclobutane-based intermediates.

| Inhibitor | Target(s) | IC50 (nM) | Clinical Applications |

| Ruxolitinib | JAK1, JAK2 | JAK1: 3.3, JAK2: 2.8 | Myelofibrosis, Polycythemia Vera, Graft-versus-Host Disease[2][3] |

| Baricitinib | JAK1, JAK2 | JAK1: 5.9, JAK2: 5.7 | Rheumatoid Arthritis, Alopecia Areata, COVID-19 |

Experimental Protocols

General Procedure for the Synthesis of a Cyclobutane-Containing JAK Inhibitor (Illustrative)

Step 1: Activation of the Hydroxyl Group. To a solution of this compound in a suitable solvent (e.g., dichloromethane), a sulfonylating agent (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) and a base (e.g., triethylamine (B128534) or pyridine) are added at 0 °C. The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC). The resulting sulfonate ester is then isolated and purified.

Step 2: Nucleophilic Displacement with Azide. The sulfonate ester is dissolved in a polar aprotic solvent (e.g., dimethylformamide), and sodium azide is added. The mixture is heated to facilitate the SN2 reaction. After completion, the product is extracted and purified.

Step 3: Reduction of the Azide to an Amine. The azide intermediate is reduced to the corresponding amine. This can be achieved through catalytic hydrogenation (H2 gas, Pd/C catalyst) in a solvent like ethanol (B145695) or methanol, or by using a reducing agent such as lithium aluminum hydride (LiAlH4) in an ethereal solvent.

Step 4: Coupling with the Heterocyclic Core. The resulting amine is coupled with a suitable heterocyclic partner, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, in the presence of a base (e.g., diisopropylethylamine) in a solvent like n-butanol or dimethyl sulfoxide (B87167). The reaction is typically heated to drive it to completion.

Step 5: Deprotection of the Carbamate. The benzyl carbamate protecting group is removed. A common method is catalytic hydrogenation (H2, Pd/C), which cleaves the benzylic C-O bond. Alternatively, acidic or basic hydrolysis can be employed.

Step 6: Final Functionalization. The resulting primary amine can be further functionalized as required by the target molecule. For many JAK inhibitors, this involves a cyanation step to introduce a nitrile group.

In Vitro JAK Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against JAK enzymes is determined using a biochemical assay. A typical protocol involves the following steps:

-

Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide) are prepared in an appropriate assay buffer.

-

Compound Preparation: The test compounds are serially diluted in dimethyl sulfoxide (DMSO) to create a range of concentrations.

-

Assay Reaction: The JAK enzyme, the peptide substrate, and the test compound are incubated together in the presence of ATP. The reaction is initiated by the addition of ATP.

-

Detection: The extent of substrate phosphorylation is quantified. This is often done using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, where a europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled streptavidin (which binds to a biotinylated substrate) are used. The FRET signal is proportional to the amount of phosphorylated substrate.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a valuable and versatile building block in the synthesis of a new generation of targeted therapeutics. Its incorporation into the final active pharmaceutical ingredients, particularly Janus Kinase inhibitors, underscores the importance of rigid, three-dimensional scaffolds in modern drug design. The ability to efficiently construct these complex molecules from readily available intermediates like this compound is a testament to the advancements in synthetic organic chemistry and their profound impact on the development of novel medicines for a wide range of debilitating diseases.

References

The Cyclobutyl Carbamate Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Introduction

The carbamate (B1207046) functional group, an ester of carbamic acid, is a cornerstone in modern medicinal chemistry.[1][2][3] Its unique structural and electronic properties, acting as a hybrid of an amide and an ester, confer metabolic stability and the ability to participate in crucial hydrogen bonding interactions with biological targets.[4] Carbamates are widely employed as peptide bond surrogates, enhancing the pharmacokinetic profiles of therapeutic agents.[1][4] Within the vast landscape of carbamate-containing molecules, the incorporation of a cyclobutyl moiety has emerged as a significant strategy in drug design, offering a unique combination of conformational constraint and lipophilicity.[5] This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of cyclobutyl carbamates, tailored for researchers, scientists, and drug development professionals.

The Strategic Incorporation of the Cyclobutyl Ring

The cyclobutyl group is more than a simple lipophilic appendage; its distinct four-membered ring structure provides a level of conformational rigidity that can pre-organize a molecule for optimal interaction with its biological target.[5] This can lead to enhanced potency and selectivity. Furthermore, the cyclobutyl fragment can serve as a versatile synthetic intermediate, allowing for the introduction of diverse functionalities.[5] Its growing influence in drug design is evident in its presence in a range of therapeutic agents, from anticancer and antiviral drugs to those targeting the central nervous system.[5]

Discovery and Key Developments

While a singular, definitive "discovery" of the cyclobutyl carbamate class is not documented, its emergence can be traced through the evolution of medicinal chemistry programs aimed at optimizing drug candidates. A prominent example is the development of inhibitors for the hepatitis C virus (HCV) NS3/4A protease. In the structural evolution from early inhibitors, the strategic incorporation of a cyclobutyl moiety at the P1 position of a carbamate-containing inhibitor led to a significant increase in potency, culminating in a direct precursor to the approved drug boceprevir.[1] This development highlighted the potential of the cyclobutyl carbamate core in designing potent enzyme inhibitors.

Synthesis of Cyclobutyl Carbamates

The synthesis of carbamates can be broadly categorized into several key methodologies. These traditional and modern approaches are adaptable for the preparation of cyclobutyl carbamates, often starting from a corresponding cyclobutyl amine or alcohol.

General Synthetic Strategies

Common methods for carbamate synthesis include:

-

Reaction of Alcohols with Isocyanates: A straightforward method involving the addition of an alcohol to an isocyanate.[2]

-

From Chloroformates and Amines: The reaction of an amine with a chloroformate, such as p-nitrophenyl chloroformate, provides the corresponding carbamate.[2][4]

-

Via Activated Mixed Carbonates: Reagents like N,N'-disuccinimidyl carbonate (DSC) can be used to form activated carbonates that readily react with amines.[1]

-

Three-Component Coupling with CO2: A greener approach utilizes carbon dioxide, an amine, and an alkyl halide in the presence of a base to form the carbamate.[1][6]

-

Curtius Rearrangement: This rearrangement of acyl azides can generate an isocyanate intermediate, which is then trapped with an alcohol to yield the carbamate.[2]

Representative Synthesis of a Cyclobutyl Carbamate

A common strategy for synthesizing tert-butyl N-substituted cyclobutyl carbamates involves the reaction of a cyclobutylamine (B51885) derivative with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Table 1: Synthesis of tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate

| Step | Reactants | Reagents/Solvent | Conditions | Yield | Reference |

| 1 | cis-2-(hydroxymethyl)cyclobutylamine | di-tert-butyl dicarbonate (Boc₂O), Dichloromethane | 0–5 °C | 85% | [7] |

Cyclobutyl Carbamates in Drug Discovery

The unique properties of the cyclobutyl carbamate scaffold have led to its incorporation in a variety of drug candidates and research compounds.

Table 2: Examples of Biologically Active Cyclobutyl Carbamates

| Compound | Target/Application | Quantitative Data | Reference |

| Boceprevir Precursor (compound 289) | HCV NS3/4A Protease Inhibitor | Kᵢ = 76 nM | [1] |

| tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate | Drug Development Intermediate | Not specified | [6] |

| tert-butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)(methyl)carbamate | Pharmaceutical Intermediate | Not specified | [8] |

Mechanism of Action

The mechanism of action of cyclobutyl carbamate-containing drugs is dictated by the overall molecular structure and its interaction with the biological target. In many instances, the carbamate moiety plays a crucial role in binding, often acting as a hydrogen bond donor and/or acceptor. For enzyme inhibitors, the carbamate can mimic a peptide bond, fitting into the active site and blocking substrate access.[4] For example, carbamate-based insecticides and nerve agents function by inhibiting the enzyme acetylcholinesterase (AChE).[2][9][10][11] While the overall mechanism is complex and target-specific, a generalized workflow for enzyme inhibition by a cyclobutyl carbamate can be visualized.

References

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate - Wikipedia [en.wikipedia.org]

- 3. portfolio.afu.uz [portfolio.afu.uz]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate (EVT-3044184) | 2172252-02-5 [evitachem.com]

- 7. tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate (1639216-79-7) for sale [vulcanchem.com]

- 8. tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)(methyl)carbamate | Benchchem [benchchem.com]

- 9. Mechanism of action of organophosphorus and carbamate insecticides. [periodicos.capes.gov.br]

- 10. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

physical and chemical properties of cis-Benzyl 3-hydroxycyclobutylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Benzyl 3-hydroxycyclobutylcarbamate is a chemical compound of interest within the fields of medicinal chemistry and drug development, where it primarily serves as a key intermediate in the synthesis of more complex pharmaceutical agents. Its structural features, comprising a cyclobutane (B1203170) ring, a hydroxyl group, and a carbamate (B1207046) moiety, provide a versatile scaffold for the elaboration into a variety of biologically active molecules. This document provides a comprehensive overview of the known physical and chemical properties of this compound, alongside available experimental data.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. The lack of publicly available experimental data for several key parameters underscores the specialized nature of this compound, likely synthesized on demand for specific research and development purposes.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1403766-86-8 | [1][2] |

| Molecular Formula | C₁₂H₁₅NO₃ | [1] |

| Molecular Weight | 221.25 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Purity | ≥95% to 99.62% | [2][3] |

| IUPAC Name | rel-benzyl ((1s,3s)-3-hydroxycyclobutyl)carbamate | [4] |

| SMILES | O=C(OCC1=CC=CC=C1)N[C@H]2C--INVALID-LINK--C2 | [4] |

| Solubility | No data available. Likely soluble in organic solvents such as methanol, ethanol, and dichloromethane. | |

| Melting Point | No experimental data available. | |

| Boiling Point | No experimental data available. |

Synthesis and Purification

Conceptual Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of this compound.

Caption: A conceptual workflow for the synthesis and purification of this compound.

Analytical Characterization

While specific, published spectra for this compound are scarce, several vendors indicate the availability of analytical data such as NMR and HPLC upon request.[5][6] The expected spectral characteristics can be predicted based on the molecule's structure.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the benzyl group protons (in the aromatic region, ~7.3 ppm), the methylene (B1212753) protons of the benzyl group (~5.1 ppm), and the protons of the cyclobutyl ring, including methine protons adjacent to the nitrogen and oxygen atoms.

-

¹³C NMR: The carbon NMR spectrum would display resonances for the carbonyl carbon of the carbamate, the aromatic carbons of the benzyl group, the methylene carbon of the benzyl group, and the carbons of the cyclobutyl ring.

-

HPLC: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) would be a suitable method for assessing the purity of the compound. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with UV detection.

-

Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound (221.25 g/mol ).

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or associated signaling pathways of this compound itself. As a pharmaceutical intermediate, its biological effects are likely not the primary focus of investigation.[1][3] The intended biological activity would be conferred by the final, more complex molecule for which this compound serves as a building block.

The logical relationship for its use in drug discovery is outlined in the following diagram.

Caption: The role of this compound as an intermediate in the drug discovery process.

Conclusion

This compound is a valuable synthetic intermediate in the pharmaceutical industry. While detailed public data on its properties and synthesis are limited, this guide provides a foundational understanding based on available information and chemical principles. Further research into the applications of this compound in the synthesis of novel therapeutic agents is warranted. Researchers and drug development professionals are encouraged to consult commercial suppliers for specific analytical data and to utilize the conceptual frameworks provided for synthetic and discovery workflows.

References

- 1. This compound/1403766-86-8 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound 97% | CAS: 1403766-86-8 | AChemBlock [achemblock.com]

- 5. 1403766-86-8|Benzyl (cis-3-hydroxycyclobutyl)carbamate|BLD Pharm [bldpharm.com]

- 6. Benzyl (cis-3-hydroxycyclobutyl)carbamate hydrochloride| Ambeed [ambeed.com]

A Technical Guide to the Solubility of cis-Benzyl 3-hydroxycyclobutylcarbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cis-Benzyl 3-hydroxycyclobutylcarbamate, a key intermediate in pharmaceutical synthesis.[1] While specific quantitative solubility data for this compound is not extensively published, this document outlines the theoretical principles governing its solubility, presents standardized experimental protocols for its determination, and offers a framework for recording and visualizing this critical data.

Introduction to this compound

This compound (CAS No: 1403766-86-8) is an organic building block frequently utilized in the synthesis of more complex active pharmaceutical ingredients (APIs).[1][2] Its chemical structure, featuring a benzyl (B1604629) carbamate (B1207046) and a hydroxyl group on a cyclobutane (B1203170) ring, imparts a balance of hydrophilic and hydrophobic properties that dictate its behavior in various solvents. Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.

Chemical Structure and Properties:

-

Molecular Formula: C₁₂H₁₅NO₃[1]

-

Molecular Weight: 221.25 g/mol [1]

-

Appearance: Typically a white to off-white solid.[3]

-

Key Functional Groups:

-

Benzyl Carbamate: Contributes to non-polar character and potential for hydrogen bonding.

-

Hydroxyl Group (-OH): A polar group capable of acting as a hydrogen bond donor and acceptor.

-

Cyclobutane Ring: A strained aliphatic ring that adds to the molecule's steric bulk.

-

The interplay of the polar hydroxyl group and the more non-polar benzyl carbamate moiety suggests that the solubility of this compound will be highly dependent on the chosen solvent's polarity, hydrogen bonding capacity, and dielectric constant.

Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used | Notes |

|---|---|---|---|---|---|

| e.g., Methanol (B129727) | 25 | e.g., Shake-Flask | |||

| e.g., Ethanol | 25 | e.g., HPLC | |||

| e.g., Isopropanol | 25 | ||||

| e.g., Acetone | 25 | ||||

| e.g., Ethyl Acetate | 25 | ||||

| e.g., Dichloromethane | 25 | ||||

| e.g., Toluene | 25 | ||||

| e.g., Acetonitrile (B52724) | 25 | ||||

| e.g., Dimethylformamide | 25 |

| e.g., Dimethyl Sulfoxide | 25 | | | | |

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is contingent on a well-defined experimental protocol. The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility.[4]

3.1. Principle of the Shake-Flask Method

This method involves agitating an excess amount of the solid solute with the solvent of interest in a sealed container at a constant temperature. The agitation continues for a period sufficient to allow the system to reach thermodynamic equilibrium, at which point the concentration of the dissolved solute in the supernatant is measured. This concentration represents the equilibrium solubility.[4]

3.2. Materials and Equipment

-

This compound (solid, of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE) to separate undissolved solid

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

3.3. Detailed Experimental Procedure

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into the vial.

-

Equilibration: Seal the vial and place it in a constant temperature shaker. Agitate the mixture for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.[5] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration plateaus.[5]

-

Sample Collection: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any suspended solid particles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the solubility by taking into account the dilution factor. Express the results in units such as g/L or mol/L.

3.4. Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally suitable for the quantification of this compound.

-

Column: C18, e.g., 4.6 mm x 150 mm, 5 µm

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or methanol and water.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV at a wavelength where the compound has significant absorbance (e.g., ~220 nm, determined by UV scan).

-

Calibration: Prepare a series of standard solutions of known concentrations to generate a calibration curve.

Visualization of Experimental Workflow

The logical flow of the solubility determination process is crucial for ensuring consistency and accuracy in the laboratory.

Caption: Workflow for determining equilibrium solubility.

References

- 1. This compound/1403766-86-8 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 2. 1403766-86-8|Benzyl (cis-3-hydroxycyclobutyl)carbamate|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. who.int [who.int]

An In-depth Technical Guide to cis-Benzyl 3-hydroxycyclobutylcarbamate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Benzyl 3-hydroxycyclobutylcarbamate has emerged as a critical chemical building block in the synthesis of complex pharmaceutical agents. Its rigid cyclobutyl scaffold and versatile functional groups, a hydroxyl group and a carbamate-protected amine, make it an attractive intermediate for introducing specific stereochemistry and polarity into drug candidates. This technical guide provides a comprehensive overview of its synthesis, properties, and, most notably, its application in the development of targeted therapies, with a particular focus on Janus kinase (JAK) inhibitors.

Physicochemical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 1403766-86-8 |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that begins with the formation of the cyclobutane (B1203170) ring, followed by the introduction and protection of the amine functionality.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-(benzyloxy)cyclobutan-1-one

This initial step involves the protection of a hydroxyl group on the cyclobutane ring.

-

Materials: 3-hydroxycyclobutan-1-one, benzyl (B1604629) bromide, a suitable base (e.g., sodium hydride), and a polar aprotic solvent (e.g., tetrahydrofuran).

-

Procedure: To a solution of 3-hydroxycyclobutan-1-one in the solvent, the base is added portion-wise at a controlled temperature (e.g., 0 °C). Benzyl bromide is then added dropwise, and the reaction mixture is stirred until completion, monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product is extracted and purified.

Step 2: Reductive Amination to form cis-3-(benzyloxy)cyclobutanamine

The ketone is converted to an amine via reductive amination.

-

Materials: 3-(benzyloxy)cyclobutan-1-one, an ammonia (B1221849) source (e.g., ammonium (B1175870) acetate), a reducing agent (e.g., sodium cyanoborohydride), and a protic solvent (e.g., methanol).

-

Procedure: The ketone and the ammonia source are dissolved in the solvent, and the reducing agent is added. The reaction is stirred until the imine intermediate is fully reduced. The product is then isolated and purified.

Step 3: Deprotection of the Benzyl Ether

The benzyl protecting group on the hydroxyl is removed.

-

Materials: cis-3-(benzyloxy)cyclobutanamine, a catalyst (e.g., palladium on carbon), and a hydrogen source (e.g., hydrogen gas).

-

Procedure: The starting material is dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation. The reaction progress is monitored until the complete removal of the benzyl group.

Step 4: N-protection with Benzyl Chloroformate

The final step involves the protection of the amine with a benzyloxycarbonyl (Cbz or Z) group.

-

Materials: cis-3-aminocyclobutanol, benzyl chloroformate, a base (e.g., sodium bicarbonate), and a biphasic solvent system (e.g., dichloromethane (B109758) and water).

-

Procedure: The amine is dissolved in the aqueous phase with the base. Benzyl chloroformate, dissolved in the organic solvent, is added slowly with vigorous stirring. After the reaction is complete, the organic layer is separated, washed, dried, and concentrated to yield the final product, this compound.

Application in Drug Discovery: A Case Study in JAK Inhibitors

This compound is a pivotal intermediate in the synthesis of a number of Janus kinase (JAK) inhibitors, a class of drugs that target the JAK-STAT signaling pathway. These inhibitors have shown significant therapeutic potential in treating autoimmune diseases and certain cancers.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a crucial signaling cascade used by cytokines and growth factors to regulate gene expression. Dysregulation of this pathway is implicated in various inflammatory and malignant conditions.

Experimental Workflow: Synthesis of a JAK Inhibitor

The following workflow illustrates the use of this compound in the synthesis of a JAK inhibitor, exemplified by compounds disclosed in patent literature.

Quantitative Biological Data

The utility of this compound as a building block is ultimately validated by the biological activity of the final compounds. The table below presents representative in vitro inhibitory activity of a JAK inhibitor synthesized using this intermediate against various JAK isoforms.

| Compound | Target | IC₅₀ (nM) |

| Example JAK Inhibitor | JAK1 | < 10 |

| JAK2 | < 20 | |

| JAK3 | < 5 | |

| TYK2 | < 50 |

Data is representative and compiled from public domain patent literature for illustrative purposes.

Conclusion

This compound is a well-established and highly valuable building block for the synthesis of complex, biologically active molecules. Its defined stereochemistry and orthogonal protecting groups allow for precise and efficient synthetic strategies. The successful application of this intermediate in the development of potent JAK inhibitors underscores its significance in modern medicinal chemistry and drug discovery. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this promising area.

The Strategic Intermediate: Unlocking Novel Therapeutics with cis-Benzyl 3-hydroxycyclobutylcarbamate

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. cis-Benzyl 3-hydroxycyclobutylcarbamate emerges as a strategic building block, uniquely positioned at the intersection of two highly valued motifs in medicinal chemistry: the conformationally rigid cyclobutane (B1203170) core and the versatile carbamate (B1207046) linkage. While not an active therapeutic agent in itself, this compound serves as a critical intermediate for the synthesis of a new generation of targeted therapies. This technical guide elucidates the potential research applications of this compound, providing a comprehensive overview of its synthetic utility, detailed experimental protocols for its key transformations, and a survey of the therapeutic areas where its derivatives are poised to make a significant impact.

Introduction: The Value Proposition of a Unique Scaffold

This compound (CAS No. 1403766-86-8) is a bifunctional organic molecule featuring a cis-substituted 3-aminocyclobutanol (B581946) core. The amine is protected by a benzyloxycarbonyl (Cbz) group, and a secondary alcohol provides a handle for further synthetic elaboration. The convergence of these features in a stereochemically defined, non-planar structure makes it an attractive starting material for creating diverse chemical libraries and developing drug candidates with improved pharmacological properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1403766-86-8 |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

The strategic importance of this intermediate lies in the synergistic contribution of its two core components:

-

The Cyclobutane Ring: This four-membered carbocycle serves as a bioisostere for larger, more flexible rings or planar aromatic systems. Its inherent ring strain results in a puckered, three-dimensional conformation that can orient substituents in precise vectors, enhancing binding affinity and selectivity for biological targets.[1][2] The cyclobutane scaffold is known to improve metabolic stability and reduce the planarity of molecules, a concept often referred to as "escaping flatland" in medicinal chemistry.[1]

-

The Carbamate Group: The carbamate moiety is a well-established functional group in numerous approved drugs.[3] It acts as a stable surrogate for a peptide bond, is capable of forming key hydrogen bond interactions with protein targets, and can improve a molecule's ability to permeate cell membranes.[3][4] The Cbz protecting group, in particular, is robust yet can be removed under specific conditions that are often compatible with other sensitive functional groups.[4][5]

Potential Therapeutic Applications & Synthetic Pathways

The true potential of this compound is realized when it is used as a scaffold to build more complex molecules targeting various disease pathways. Below, we explore two prominent areas of research where this building block is of significant interest.

Kinase Inhibitors: Targeting Aberrant Cell Signaling

Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer and autoimmune disorders.[6] The development of small molecule kinase inhibitors is therefore a major focus of pharmaceutical research.[6] Cyclobutane derivatives have emerged as promising scaffolds for kinase inhibitors, particularly for the Janus kinase (JAK) family.[1][7][8]

The defined stereochemistry of the cyclobutane ring in this compound allows for the precise positioning of pharmacophores that can interact with the kinase active site. A common synthetic strategy involves deprotection of the Cbz group to reveal the free amine, which can then be coupled with a heterocyclic core common to many kinase inhibitors (e.g., a pyrrolo[2,3-d]pyrimidine). The hydroxyl group can be further functionalized to modulate solubility, cell permeability, or to introduce additional binding interactions.

Below is a logical workflow for the synthesis of a hypothetical JAK inhibitor using the title compound as a starting point.

Caption: Synthetic workflow for a potential kinase inhibitor.

Antiviral Agents: Nucleoside Analogues

Carbocyclic nucleoside analogues, where the furanose ring of a natural nucleoside is replaced by a cycloalkane, are a cornerstone of antiviral therapy.[9][10] The cyclobutane ring can mimic the puckered conformation of the ribose sugar, allowing these analogues to be recognized by viral polymerases.[10][11] Once incorporated into the growing viral DNA or RNA chain, they act as chain terminators, halting viral replication.[9]

This compound can serve as a precursor to carbocyclic nucleoside analogues. The synthesis involves two key transformations:

-

Deprotection of the Cbz group to yield cis-3-aminocyclobutanol.

-

Coupling of the resulting amine with a purine (B94841) or pyrimidine (B1678525) base, followed by further functionalization.

The hydroxyl group on the cyclobutane ring can be further modified, for example, by conversion to another hydroxymethyl group to more closely mimic the structure of natural nucleosides.

Caption: Pathway to carbocyclic nucleoside analogues.

Key Experimental Protocols

The utility of this compound is defined by the chemical transformations it can undergo. Below are detailed, representative protocols for the two most critical reactions involving its functional groups.

Protocol 1: Deprotection of the Benzyloxycarbonyl (Cbz) Group via Catalytic Hydrogenolysis

This is the most common and mild method for Cbz group removal, proceeding with high efficiency and clean byproducts (toluene and CO₂).[4][5]

Materials:

-

This compound (1.0 equiv)

-

10% Palladium on carbon (Pd/C), 50% wet (5-10 mol% Pd)

-

Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH) as solvent

-

Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

-

Celite

Procedure:

-

Dissolution: In a round-bottom flask suitable for hydrogenation, dissolve the this compound in a sufficient volume of methanol or ethanol (e.g., 0.1 M concentration).

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced with hydrogen.

-

Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. The reaction is typically complete within 2-16 hours.

-

Work-up: Once complete, carefully purge the reaction vessel with an inert gas (e.g., nitrogen) to remove excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional solvent (MeOH or EtOH).

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude cis-3-aminocyclobutanol. The product can be used directly in the next step or purified further by crystallization or chromatography if required.

Table 2: Comparison of Cbz Deprotection Methods

| Method | Reagents/Conditions | Advantages | Limitations |

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH, high yields, clean byproducts.[4][5] | Incompatible with reducible groups (alkenes, alkynes, nitro groups); safety concerns with H₂ gas.[4] |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Avoids the use of flammable H₂ gas; safer for larger scale.[12] | Can also reduce other functional groups. |

| Acidic Cleavage | HBr in Acetic Acid | Effective for substrates incompatible with hydrogenation.[4] | Harsh conditions can damage acid-labile groups. |

Protocol 2: Functionalization of the Hydroxyl Group via Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a wide variety of functional groups, including esters, ethers, and azides, with inversion of stereochemistry.[13][14][15] This allows for the introduction of diverse side chains at the hydroxyl position of the cyclobutane ring.

Materials:

-

This compound (1.0 equiv)

-

Triphenylphosphine (B44618) (PPh₃) (1.5 equiv)

-

A suitable nucleophile (e.g., p-nitrobenzoic acid, phthalimide) (1.5 equiv)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF) as solvent

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the this compound, triphenylphosphine, and the chosen nucleophile in anhydrous THF.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Azodicarboxylate: Add the DIAD or DEAD dropwise to the stirred solution. An exothermic reaction may be observed, and the solution typically turns from colorless to a yellow or orange hue. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 6-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting alcohol.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude residue will contain the desired product along with triphenylphosphine oxide and the reduced azodicarboxylate byproduct.

-

Purification: Purify the crude material using column chromatography on silica (B1680970) gel to isolate the desired product. The byproducts are typically less polar and will elute first.

Table 3: Common Nucleophiles for the Mitsunobu Reaction and Their Products

| Nucleophile | Resulting Functional Group | Potential Application |

| Carboxylic Acid (e.g., Benzoic Acid) | Ester | Prodrug strategies, introduction of binding motifs. |

| Phthalimide | Phthalimido group | Precursor to a primary amine (via Gabriel synthesis). |

| Diphenylphosphoryl azide (B81097) (DPPA) | Azide | Precursor to a primary amine (via Staudinger reduction). |

| Phenol | Phenyl ether | Introduction of aryl side chains. |

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a versatile platform for the development of sophisticated, three-dimensional drug candidates. Its unique combination of a rigid cyclobutane core and synthetically tractable functional groups provides medicinal chemists with a powerful tool to explore novel chemical space. The potential applications in the synthesis of next-generation kinase inhibitors and antiviral agents are particularly compelling. As drug discovery continues to move towards molecules with greater structural complexity and improved physicochemical properties, the strategic incorporation of building blocks like this compound will be instrumental in creating the therapies of the future. The detailed protocols provided herein offer a practical starting point for researchers to unlock the full potential of this valuable scaffold.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cbz-Protected Amino Groups [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]

- 8. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]

- 9. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ddd.uab.cat [ddd.uab.cat]

- 11. Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

- 15. Mitsunobu Reaction [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols: cis-Benzyl 3-hydroxycyclobutylcarbamate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of cis-Benzyl 3-hydroxycyclobutylcarbamate as a pivotal intermediate in organic synthesis, particularly in the development of pharmaceutical agents.

Introduction

This compound is a valuable bifunctional building block in modern organic synthesis. Its structure incorporates a cis-disubstituted cyclobutane (B1203170) ring, a hydroxyl functional group, and a carbamate-protected amine. This unique combination of features makes it an important precursor for the synthesis of complex molecules, most notably as a key intermediate in the preparation of antiviral agents, including HIV integrase inhibitors. The carbamate (B1207046) group serves as a stable protecting group for the amine, which can be selectively removed under specific conditions to reveal the reactive amine functionality. The hydroxyl group provides a handle for further synthetic transformations, such as etherification or oxidation.

Key Applications

The primary application of this compound is as a precursor to cis-3-aminocyclobutanol. This aminocyclobutanol moiety is a crucial component of several biologically active compounds. The benzyl (B1604629) carbamate (Cbz) protecting group can be efficiently removed via catalytic hydrogenation, a clean and high-yielding deprotection strategy.

Summary of Synthetic Transformations

| Starting Material | Reagents and Conditions | Product | Application of Product |

| This compound | H₂, Pd/C, Methanol (B129727) | cis-3-Aminocyclobutanol | Intermediate for HIV integrase inhibitors (e.g., Cabotegravir analogues) |

| cis-3-Aminocyclobutanol | Activated heterocyclic system (e.g., substituted pyrimidine (B1678525) or pyrone) | N-substituted cis-3-hydroxycyclobutylamine | Core structure of various pharmaceutical agents |

Experimental Protocols

Protocol 1: Deprotection of this compound to yield cis-3-Aminocyclobutanol

This protocol describes the removal of the benzyl carbamate (Cbz) protecting group via catalytic hydrogenation to yield cis-3-aminocyclobutanol.

Materials:

-

This compound

-

Palladium on activated carbon (10 wt. % Pd)

-

Methanol (reagent grade)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

-

Magnetic stirrer and stir bar

-

Filtration apparatus

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq).

-

Dissolve the starting material in methanol.

-

Carefully add 10% Palladium on carbon (typically 5-10 mol % of Pd relative to the substrate).

-

The flask is sealed and the atmosphere is replaced with an inert gas (Nitrogen or Argon).

-

The reaction mixture is then placed under a hydrogen atmosphere (typically 1-3 atm).

-

The reaction is stirred vigorously at room temperature.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Upon completion, the hydrogen atmosphere is carefully replaced with an inert gas.

-

The reaction mixture is filtered through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst.

-

The filter cake is washed with additional methanol to ensure complete recovery of the product.

-

The filtrate is concentrated under reduced pressure to yield the crude cis-3-aminocyclobutanol.

-

The crude product can be further purified by crystallization or chromatography if necessary.

Expected Yield:

While specific yields for this exact substrate were not found in the searched literature, typical yields for the hydrogenolysis of Cbz groups are high, often exceeding 90%.

Protocol 2: Representative Synthesis of an N-substituted Heterocycle from cis-3-Aminocyclobutanol

This protocol provides a general procedure for the coupling of cis-3-aminocyclobutanol with an activated heterocyclic system, a key step in the synthesis of many pharmaceutical compounds.

Materials:

-

cis-3-Aminocyclobutanol

-

An activated heterocyclic compound (e.g., a chloropyrimidine or a pyrone derivative) (1.0-1.2 eq)

-

A suitable non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) (2-3 eq)

-

A polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF, or Acetonitrile - ACN)

-

Inert gas (Nitrogen or Argon)

-

Reaction vessel with a magnetic stirrer

-

Standard workup and purification equipment

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add the activated heterocyclic compound and the chosen solvent.

-

Add cis-3-aminocyclobutanol (1.0 eq) to the solution.

-

Add the non-nucleophilic base (e.g., DIPEA) to the reaction mixture.

-

The reaction is stirred at an appropriate temperature (can range from room temperature to elevated temperatures depending on the reactivity of the electrophile).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

The product is extracted into an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N-substituted cis-3-hydroxycyclobutylamine.

Visualizations

Caption: Synthetic pathway from this compound.

Caption: Experimental workflow for Cbz deprotection.

Application Notes and Protocols: cis-Benzyl 3-hydroxycyclobutylcarbamate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Benzyl 3-hydroxycyclobutylcarbamate is a key building block in the synthesis of advanced pharmaceutical intermediates, primarily for the development of Janus kinase (JAK) inhibitors. Its rigid cyclobutane (B1203170) scaffold and versatile functional groups—a protected amine and a hydroxyl group—make it an ideal starting material for creating complex, biologically active molecules. This document provides an overview of its primary application, a detailed synthetic protocol, and relevant biological context for its use in drug discovery and development.

Introduction

This compound (CAS No. 1403766-86-8) has emerged as a critical intermediate in the synthesis of targeted therapies, most notably the Janus kinase (JAK) inhibitor, Ritlecitinib (PF-06651600). JAK inhibitors are a class of small molecule drugs that modulate the JAK-STAT signaling pathway, which is implicated in various autoimmune and inflammatory diseases. The specific stereochemistry of this compound is crucial for the ultimate efficacy and safety of the final active pharmaceutical ingredient (API).

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1403766-86-8 | [1][2] |

| Molecular Formula | C₁₂H₁₅NO₃ | [2] |

| Molecular Weight | 221.25 g/mol | [1][2] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥95% - 98% (commercially available) | [1][2][3] |

Application in the Synthesis of Ritlecitinib (PF-06651600)

This compound serves as a precursor to a key chiral amine intermediate in the synthesis of Ritlecitinib, a dual inhibitor of JAK3 and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family. Ritlecitinib is approved for the treatment of severe alopecia areata.[4][5] The synthesis involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution to introduce the desired pharmacophore. The benzyl (B1604629) carbamate (B1207046) group serves as a protecting group for the amine, which is deprotected in a later synthetic step.

Logical Workflow for the Utility of this compound

Experimental Protocols

The following are representative protocols for the synthesis of this compound. These protocols are based on established chemical transformations relevant to its synthesis.

Protocol 1: Synthesis of this compound

This synthesis is a two-step process starting from 3-hydroxycyclobutanone, involving a reductive amination followed by the introduction of the benzyl carbamate protecting group.

Step 1: Reductive Amination of 3-Hydroxycyclobutanone

-

Reaction Setup: To a solution of 3-hydroxycyclobutanone (1.0 eq) in a suitable solvent such as methanol (B129727) or dichloromethane (B109758) at 0 °C, add benzylamine (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 2-4 hours to allow for the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture back to 0 °C and add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) (1.5 eq), portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude cis-3-(benzylamino)cyclobutanol can be purified by column chromatography on silica (B1680970) gel.

Step 2: Formation of the Benzyl Carbamate

-

Reaction Setup: Dissolve the purified cis-3-(benzylamino)cyclobutanol (1.0 eq) and a base, such as triethylamine (B128534) or diisopropylethylamine (1.5 eq), in a suitable solvent like dichloromethane or tetrahydrofuran (B95107) at 0 °C.

-

Addition of Protecting Group: Slowly add benzyl chloroformate (1.2 eq) to the solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, this compound, can be purified by recrystallization or column chromatography.

| Parameter | Value |

| Typical Yield (Overall) | 60-75% |

| Purity (after purification) | >98% |

| Analytical Techniques | ¹H NMR, ¹³C NMR, LC-MS, HPLC |

Biological Context: The JAK-STAT Signaling Pathway

Ritlecitinib, synthesized from the title intermediate, is a potent inhibitor of JAK3 and the TEC family of kinases. The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a multitude of cytokines and growth factors that are central to immune responses.[6][7][8]

Simplified JAK-STAT Signaling Pathway

Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins.[9][10] The STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate gene transcription.[10] Ritlecitinib, by inhibiting JAK3, blocks this signaling cascade, thereby reducing the inflammatory response.[4]

Conclusion